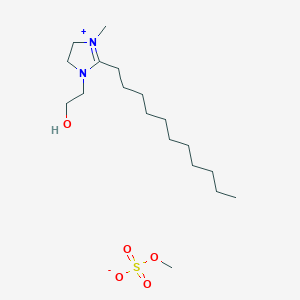
4,5-Dihydro-1-(2-hydroxyethyl)-3-methyl-2-undecyl-1H-imidazolium methyl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dihydro-1-(2-hydroxyethyl)-3-methyl-2-undecyl-1H-imidazolium methyl sulphate is a synthetic organic compound that belongs to the class of imidazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, featuring a hydroxyethyl group and a long undecyl chain, imparts specific properties that make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-1-(2-hydroxyethyl)-3-methyl-2-undecyl-1H-imidazolium methyl sulphate typically involves the reaction of 1-(2-hydroxyethyl)-3-methylimidazolium with an alkylating agent such as undecyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the alkylation process. The resulting product is then treated with methyl sulphate to form the final imidazolium salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions, such as temperature and pressure, is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydro-1-(2-hydroxyethyl)-3-methyl-2-undecyl-1H-imidazolium methyl sulphate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The imidazolium ring can be reduced under specific conditions to form dihydroimidazolium derivatives.
Substitution: The methyl sulphate group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium iodide or primary amines can be used in substitution reactions.
Major Products
Oxidation: Formation of carbonyl-containing derivatives.
Reduction: Formation of dihydroimidazolium compounds.
Substitution: Formation of substituted imidazolium salts with various functional groups.
Scientific Research Applications
4,5-Dihydro-1-(2-hydroxyethyl)-3-methyl-2-undecyl-1H-imidazolium methyl sulphate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as an ionic liquid for various chemical reactions.
Biology: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Medicine: Explored for its potential as a therapeutic agent in treating infections and other diseases.
Industry: Utilized in the formulation of specialty chemicals and as a surfactant in various industrial processes.
Mechanism of Action
The mechanism of action of 4,5-Dihydro-1-(2-hydroxyethyl)-3-methyl-2-undecyl-1H-imidazolium methyl sulphate involves its interaction with biological membranes and enzymes. The long undecyl chain allows the compound to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the imidazolium ring can interact with enzyme active sites, inhibiting their function and leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-3-octylimidazolium chloride
- 1-Butyl-3-methylimidazolium bromide
- 1-Ethyl-3-methylimidazolium tetrafluoroborate
Uniqueness
Compared to similar imidazolium salts, 4,5-Dihydro-1-(2-hydroxyethyl)-3-methyl-2-undecyl-1H-imidazolium methyl sulphate is unique due to its long undecyl chain and hydroxyethyl group. These structural features impart specific properties, such as enhanced hydrophobicity and the ability to form stable emulsions, making it particularly valuable in applications requiring these characteristics.
Properties
CAS No. |
93783-33-6 |
|---|---|
Molecular Formula |
C18H38N2O5S |
Molecular Weight |
394.6 g/mol |
IUPAC Name |
methyl sulfate;2-(3-methyl-2-undecyl-4,5-dihydroimidazol-3-ium-1-yl)ethanol |
InChI |
InChI=1S/C17H35N2O.CH4O4S/c1-3-4-5-6-7-8-9-10-11-12-17-18(2)13-14-19(17)15-16-20;1-5-6(2,3)4/h20H,3-16H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
OBRYERXSUUZWFZ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC1=[N+](CCN1CCO)C.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















